molecular formula C8H5BrO4 B1267089 6-Bromobenzo[d][1,3]dioxole-5-carboxylic acid CAS No. 60546-62-5

6-Bromobenzo[d][1,3]dioxole-5-carboxylic acid

Cat. No.: B1267089
CAS No.: 60546-62-5
M. Wt: 245.03 g/mol
InChI Key: NRFYLBBOKXFHMO-UHFFFAOYSA-N
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Description

6-Bromobenzo[d][1,3]dioxole-5-carboxylic acid is an organic compound with the molecular formula C8H5BrO4 It is a brominated derivative of 1,3-benzodioxole and is characterized by the presence of a carboxylic acid group at the 5-position and a bromine atom at the 6-position of the benzodioxole ring

Biochemical Analysis

Biochemical Properties

6-Bromo-1,3-benzodioxole-5-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The specific nature of these interactions can vary, but they often involve binding to active sites on enzymes or interacting with protein structures to influence their function. For example, it may act as an inhibitor or activator of certain enzymes, thereby affecting the biochemical pathways in which these enzymes are involved .

Cellular Effects

The effects of 6-Bromo-1,3-benzodioxole-5-carboxylic acid on cells and cellular processes are diverse. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. It may alter the activity of key signaling molecules, leading to changes in cellular responses. Additionally, it can impact the expression of specific genes, thereby influencing the production of proteins that are crucial for various cellular functions .

Molecular Mechanism

At the molecular level, 6-Bromo-1,3-benzodioxole-5-carboxylic acid exerts its effects through various mechanisms. It may bind to specific biomolecules, such as enzymes or receptors, altering their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the levels of specific mRNAs and proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-Bromo-1,3-benzodioxole-5-carboxylic acid can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that the compound can remain stable under certain conditions, but it may degrade over time, leading to changes in its activity. Long-term exposure to the compound can result in sustained changes in cellular function, which may be observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of 6-Bromo-1,3-benzodioxole-5-carboxylic acid can vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular and physiological functions. Threshold effects are often observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of the compound can result in toxic or adverse effects, highlighting the importance of dosage optimization in experimental studies .

Metabolic Pathways

6-Bromo-1,3-benzodioxole-5-carboxylic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism. These interactions can influence metabolic flux and the levels of specific metabolites. The compound may be metabolized through oxidation, reduction, or conjugation reactions, leading to the formation of various metabolites that can have distinct biological activities .

Transport and Distribution

The transport and distribution of 6-Bromo-1,3-benzodioxole-5-carboxylic acid within cells and tissues are important factors that determine its biological activity. The compound can be transported across cell membranes through specific transporters or passive diffusion. Once inside the cell, it may bind to various proteins or accumulate in specific cellular compartments. The distribution of the compound within tissues can also influence its overall activity and effects on cellular function .

Subcellular Localization

The subcellular localization of 6-Bromo-1,3-benzodioxole-5-carboxylic acid can affect its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the nucleus, mitochondria, or endoplasmic reticulum, where it can interact with specific biomolecules and exert its effects. The localization of the compound can also influence its stability and degradation within the cell .

Preparation Methods

The synthesis of 6-Bromobenzo[d][1,3]dioxole-5-carboxylic acid typically involves the bromination of 1,3-benzodioxole-5-carboxaldehyde. The process begins with the preparation of 1,3-benzodioxole-5-carboxaldehyde, which is then subjected to bromination using a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid . The reaction conditions, including temperature and reaction time, are carefully controlled to ensure the selective bromination at the desired position.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

6-Bromobenzo[d][1,3]dioxole-5-carboxylic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom at the 6-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents for these reactions include sodium hydride (NaH) and potassium carbonate (K2CO3).

    Oxidation Reactions: The carboxylic acid group can be oxidized to form corresponding derivatives, such as carboxylate salts or esters. Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are often used.

    Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or aldehyde using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzodioxole derivatives, while oxidation and reduction reactions can produce a range of oxidized or reduced products.

Scientific Research Applications

6-Bromobenzo[d][1,3]dioxole-5-carboxylic acid has several scientific research applications, including:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for the development of new compounds.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

    Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs targeting specific biological pathways.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 6-Bromobenzo[d][1,3]dioxole-5-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and carboxylic acid group play crucial roles in binding to these targets, influencing their activity and function. The compound can modulate various biochemical pathways, leading to changes in cellular processes and responses.

Comparison with Similar Compounds

6-Bromobenzo[d][1,3]dioxole-5-carboxylic acid can be compared with other similar compounds, such as:

    1,3-Benzodioxole-5-carboxylic acid: Lacks the bromine atom, resulting in different reactivity and applications.

    6-Bromo-1,3-benzodioxole-5-carboxaldehyde: Contains an aldehyde group instead of a carboxylic acid group, leading to different chemical properties and uses.

    5-(Bromomethyl)-1,3-benzodioxole:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

6-bromo-1,3-benzodioxole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrO4/c9-5-2-7-6(12-3-13-7)1-4(5)8(10)11/h1-2H,3H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRFYLBBOKXFHMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90299042
Record name 1,3-benzodioxole-5-carboxylic acid, 6-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90299042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60546-62-5
Record name 60546-62-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127707
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,3-benzodioxole-5-carboxylic acid, 6-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90299042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Bromo-1,3-benzodioxole-5-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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